molecular formula C10H6BrFO4 B2874480 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid CAS No. 1595011-53-2

7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid

Cat. No.: B2874480
CAS No.: 1595011-53-2
M. Wt: 289.056
InChI Key: OOVCJUCKJZICIE-UHFFFAOYSA-N
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Description

Compounds like the one you mentioned typically belong to the class of organic compounds known as heterocyclic compounds, which contain a ring structure containing at least two different types of atoms . They can have various biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of 1,5-naphthyridines, a similar class of compounds, has been achieved through strategies like the Skraup quinoline synthesis .


Chemical Reactions Analysis

The chemical reactivity of a compound depends on its molecular structure. Compounds with similar structures to the one you mentioned might undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and more .

Scientific Research Applications

Synthesis and Analytical Applications

Highly Sensitive Fluorogenic Reagents

Research has identified various fluorogenic reagents for the determination of carboxylic acids by high-performance liquid chromatography (HPLC), emphasizing the potential of bromo and fluoro-substituted compounds in enhancing detection sensitivity. This highlights the significance of complex bromo-fluoro carboxylic acids in analytical chemistry for achieving sub-femtomole level detection of acids (Yamaguchi et al., 1985).

Enantioselective Synthesis

An enantioselective approach towards 3,4-dihydroisocoumarin involved the bromocyclization of styrene-type carboxylic acids, yielding 3-bromo-3,4-dihydroisocoumarins. This method showcases the utility of bromo-fluoro carboxylic acids as versatile intermediates for synthesizing biologically relevant structures with good yields and enantiomeric excess, underscoring their role in the synthesis of complex organic molecules (Chen et al., 2012).

Potential in Drug Synthesis and Material Science

Antibacterial Agents

Compounds similar to 7-Bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid have been evaluated for their antibacterial activity, showcasing the importance of fluorine and bromine substitutions in developing new antibacterial agents. This underscores the potential of such compounds in medicinal chemistry for creating more effective therapies against bacterial infections (Egawa et al., 1984).

Properties

IUPAC Name

7-bromo-5-fluoro-1-oxo-3,4-dihydroisochromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrFO4/c11-4-1-6-5(7(12)2-4)3-8(9(13)14)16-10(6)15/h1-2,8H,3H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOVCJUCKJZICIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)C2=C1C(=CC(=C2)Br)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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